molecular formula C10H16O2 B1246975 Trans-eldanolide

Trans-eldanolide

Cat. No.: B1246975
M. Wt: 168.23 g/mol
InChI Key: ARNPQYFYGKMXGD-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-eldanolide (LMFA07040013) is a naturally occurring lactone classified under fatty acid derivatives (FA 10:2). Its chemical structure is defined as 3S,7-Dimethyl-6-octene-4R-olide, with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.115030 g/mol . The compound features a γ-lactone ring (5-membered) with a trans-configuration at the 4R position, distinguishing it from its cis-isomer.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4S,5R)-4-methyl-5-(3-methylbut-2-enyl)oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

ARNPQYFYGKMXGD-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@@H]1CC=C(C)C

Canonical SMILES

CC1CC(=O)OC1CC=C(C)C

Synonyms

6-methyl-4,4,5-trifluorohept-1,5-dien-3-ol
eldanolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between trans-eldanolide and related lactones:

Compound Name LMFA ID Chemical Structure Molecular Formula Molecular Weight (g/mol) FA Classification Key Structural Features
This compound LMFA07040013 3S,7-Dimethyl-6-octene-4R-olide C₁₀H₁₆O₂ 168.115030 10:2 γ-lactone, trans-4R configuration
Cis-eldanolide LMFA07040015 3S,7-Dimethyl-6-octene-4S-olide C₁₀H₁₆O₂ 168.115030 10:2 γ-lactone, cis-4S configuration
Suspensolide LMFA07040014 4,8-Dimethyl-3E,8E-decadien-10-olide C₁₂H₁₈O₂ 194.130680 12:3 δ-lactone (6-membered), conjugated dienes
gamma-Octanolide LMFA07040016 5-Butyl-dihydrofuran-2(3H)-one C₈H₁₄O₂ 142.099380 8:1 γ-lactone, saturated alkyl chain
delta-Octanolide LMFA07040017 6-Propyl-tetrahydropyran-2-one C₈H₁₄O₂ 142.099380 8:1 δ-lactone (6-membered), saturated chain
(2-Hydroxymethyl-cyclohexyl)-acetic acid lactone LMFA07040018 Octahydrobenzopyran-3-one C₉H₁₄O₂ 154.099380 9:2 Bicyclic δ-lactone, fused cyclohexane ring
Key Observations:

Stereochemical Variations: Cis- vs. This compound: The 4R (trans) and 4S (cis) configurations in eldanolides significantly alter their three-dimensional shape, which may influence biological activity. For instance, trans-configurations often exhibit higher thermal stability and distinct receptor-binding affinities compared to cis-forms .

Lactone Ring Size: this compound and gamma-octanolide are γ-lactones (5-membered rings), while suspensolide and delta-octanolide are δ-lactones (6-membered). Larger rings (e.g., δ-lactones) typically exhibit reduced ring strain and enhanced stability but may show lower volatility .

In contrast, this compound (FA 10:2) has a single double bond, balancing rigidity and flexibility .

Bicyclic vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-eldanolide
Reactant of Route 2
Trans-eldanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.